molecular formula C12H12 B8068379 1-Ethynyl-1,2,3,4-tetrahydronaphthalene

1-Ethynyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8068379
M. Wt: 156.22 g/mol
InChI Key: XVNRCEXULSAGIE-UHFFFAOYSA-N
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Description

1-Ethynyl-1,2,3,4-tetrahydronaphthalene is a bicyclic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene, or tetralin) with an ethynyl (-C≡CH) substituent at the 1-position. The ethynyl group introduces significant electronic and steric effects due to its sp-hybridized carbon, enhancing reactivity in cross-coupling reactions, cycloadditions, and polymerization processes.

Properties

IUPAC Name

1-ethynyl-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-4,6,9-10H,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRCEXULSAGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethynyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethynyl-1,2,3,4-tetrahydronaphthalene with structurally related derivatives, focusing on substituent effects, reactivity, and applications:

Compound Molecular Formula Substituent Molecular Weight Key Properties Applications
This compound C₁₁H₁₀ Ethynyl (-C≡CH) 142.20 g/mol High reactivity due to sp-hybridization; participates in Sonogashira couplings . Pharmaceutical intermediates, polymer precursors.
1-Methylene-1,2,3,4-tetrahydronaphthalene C₁₁H₁₂ Methylene (=CH₂) 144.21 g/mol Planar structure; undergoes Diels-Alder reactions . Synthetic building block for terpenoids .
1-Methoxy-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄O Methoxy (-OCH₃) 162.23 g/mol Electron-donating group; directs electrophilic substitution to aromatic ring . Catalytic enantioselective synthesis .
1-Oxo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₀O Oxo (=O) 146.19 g/mol Electrophilic at carbonyl carbon; bromination occurs at alicyclic positions . Study of keto-enol tautomerism and regioselectivity .
1-Chloro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Cl Chloro (-Cl) 166.65 g/mol Solvolysis forms carbocations; slower reaction rates compared to β-hydroxy analogs . Mechanistic studies of carbocation stability .
1-Phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene C₂₄H₂₄ Phenyl/ethyl 312.46 g/mol Steric hindrance from bulky substituents; identified in polystyrene degradation . Environmental pollutant analysis .

Key Findings from Comparative Analysis:

Electronic Effects :

  • The ethynyl group (sp-hybridized) enhances electrophilicity and facilitates cross-coupling reactions, unlike electron-donating groups like methoxy, which stabilize aromatic systems .
  • 1-Oxo derivatives exhibit tautomerism, with bromination preferentially occurring at the alicyclic ring due to charge localization (Mulliken charges: -0.25 at C5 vs. -0.18 at C1) .

Steric and Kinetic Influences :

  • 1-Methylene derivatives show planar geometry, enabling cycloaddition reactions, while 1-phenyl-4-(1-phenylethyl) analogs exhibit steric hindrance, reducing reaction rates .
  • 1-Chloro derivatives form carbocations during solvolysis, but the absence of β-hydroxy groups slows deprotonation, contrasting with faster β-hydroxy-substituted systems .

Market and Applications :

  • The parent compound 1,2,3,4-tetrahydronaphthalene (CAS 119-64-2) is widely used in fragrances and solvents, with a global market analyzed by region (e.g., Asia-Pacific demand: 45% in 2024) .
  • 1-Ethynyl derivatives are niche compounds, primarily utilized in specialized organic synthesis and polymer chemistry .

Notes

  • Contradictions/Gaps : Direct data on this compound are sparse; properties are inferred from analogs. For example, its bromination behavior is hypothesized to differ from 1-oxo derivatives due to the ethynyl group’s electron-withdrawing nature .

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